3-(4-chlorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Overview
Description
3-(4-chlorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a chlorophenyl group, a thiophenylmethyl group, and a triazoloquinazoline core
Mechanism of Action
Target of Action
It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . This interaction can lead to changes in the function of these targets, resulting in various biological effects .
Biochemical Pathways
Triazole compounds are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Triazole compounds are known to have a wide range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.
Attachment of the Thiophenylmethyl Group: This step involves the alkylation of the triazoloquinazoline core with a thiophenylmethyl halide under basic conditions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinazoline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.
Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-oxo-N-[(phenyl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- 3-(4-chlorophenyl)-5-oxo-N-[(pyridin-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Uniqueness
3-(4-chlorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is unique due to the presence of the thiophenylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-oxo-N-(thiophen-2-ylmethyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O2S/c22-14-6-3-12(4-7-14)18-19-24-21(29)16-8-5-13(10-17(16)27(19)26-25-18)20(28)23-11-15-2-1-9-30-15/h1-10,26H,11H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHPVOGYZNEPRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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